molecular formula C7H8 B3046713 1-Ethynylbicyclo[1.1.1]pentane CAS No. 127867-25-8

1-Ethynylbicyclo[1.1.1]pentane

Cat. No.: B3046713
CAS No.: 127867-25-8
M. Wt: 92.14 g/mol
InChI Key: KRVQVJPCFVMTHR-UHFFFAOYSA-N
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Description

1-Ethynylbicyclo[1.1.1]pentane is a high-value chemical building block designed for medicinal chemistry and drug discovery research. It incorporates the rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) motif, which is widely recognized as a superior bioisostere for para -substituted phenyl rings and alkynes . The integration of an ethynyl group onto the BCP scaffold creates a versatile reagent that combines the favorable properties of the [1.1.1]-bicycle with the proven reactivity of a terminal alkyne, enabling click chemistry and various metal-catalyzed cross-coupling reactions. The primary research value of this compound lies in its ability to improve the drug-like properties of candidate molecules. Replacing aromatic rings or other structural elements with the BCP core has been shown to significantly enhance key physicochemical parameters, including improved aqueous solubility, reduced aromatic ring count, lower lipophilicity, and increased metabolic stability by minimizing oxidative metabolism by CYP450 enzymes . This strategy helps mitigate off-target binding and can lead to compounds with superior oral absorption and pharmacokinetic profiles . Researchers utilize this compound as a critical synthon to introduce the strained BCP cage into complex target molecules. Its application is instrumental in the design of potential therapeutics across multiple disease areas, allowing for the exploration of novel chemical space and the optimization of lead compounds. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-2-7-3-6(4-7)5-7/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVQVJPCFVMTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558878
Record name 1-Ethynylbicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127867-25-8
Record name 1-Ethynylbicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Ethynylbicyclo 1.1.1 Pentane and Its Functionalized Derivatives

Strategies Employing [1.1.1]Propellane as a Key Precursor

The exceptional reactivity of the central carbon-carbon bond in [1.1.1]propellane makes it an ideal starting material for the synthesis of 1,3-disubstituted BCPs. ccspublishing.org.cnrhhz.netnih.gov The strain release associated with the opening of this bond provides a strong thermodynamic driving force for a variety of transformations, including radical and nucleophilic additions.

Radical-Mediated Additions to [1.1.1]Propellane

Radical addition to [1.1.1]propellane is a frequently employed and highly effective strategy for the synthesis of functionalized BCPs. rhhz.netnih.gov These reactions typically proceed via a chain mechanism, where a radical species initiates the opening of the central propellane bond to form a bridgehead BCP radical, which can then be trapped by a suitable reagent.

Photochemical methods offer a clean and efficient means to generate radicals for the functionalization of [1.1.1]propellane. Ultraviolet (UV) light can induce the homolytic cleavage of the central C-C bond of propellane, or it can be used to generate radicals from various precursors that subsequently add to the propellane. chemrxiv.org

A general and practical approach involves the photochemical reaction of [1.1.1]propellane with alkyl iodides, which can be performed on a large scale without the need for catalysts or initiators. chemrxiv.org Irradiation with UV light (e.g., 365 nm) promotes the reaction, and optimization in a flow system can significantly improve yields. chemrxiv.org This method has been utilized to prepare a wide library of over 300 functionalized BCPs on a gram scale. chemrxiv.org

Visible light-induced photoredox catalysis has also emerged as a powerful tool for propellane functionalization. ccspublishing.org.cnnih.gov In this approach, a photocatalyst, such as fac-[Ir(ppy)₃], absorbs visible light and initiates a single electron transfer (SET) process to generate radicals from various precursors like organic halides. ccspublishing.org.cn These radicals then add to [1.1.1]propellane to form a BCP radical intermediate, which can be trapped to afford the desired 1,3-disubstituted BCP. acs.orgccspublishing.org.cn

CatalystLight SourceRadical PrecursorProduct TypeReference
NoneUV (300-400 nm)Iodoalkynes1-Ethynylbicyclo[1.1.1]pentanes
NoneUV (365 nm)Methyl iodide1-Iodo-3-methylbicyclo[1.1.1]pentane chemrxiv.org
fac-[Ir(ppy)₃]Visible LightOrganic halides(Hetero)arylated and polycyclic BCPs ccspublishing.org.cn
Acridone (B373769)Visible LightHeteroaryl halides1,3-Diheteroaryl BCPs acs.org
Multi-Component Radical Coupling Reactions for Diverse BCPs

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by allowing the formation of multiple bonds in a single operation. princeton.eduresearchgate.net Several MCRs involving the radical functionalization of [1.1.1]propellane have been developed to access diverse and complex BCP derivatives.

One such strategy involves a three-component radical coupling of [1.1.1]propellane with a radical precursor and a heteroatom nucleophile, enabled by dual photoredox/copper catalysis. rhhz.netprinceton.edu This method allows for the one-step synthesis of a wide range of functionalized BCPs, including those with alkyl, α-acyl, and trifluoromethyl groups. rhhz.net Another approach utilizes an iron-catalyzed multicomponent radical cross-coupling of [1.1.1]propellane with (fluoro)alkyl halides and Grignard reagents to produce (fluoro)alkyl BCP-aryls. nih.gov

Uchiyama and co-workers developed a radical multicomponent carboamination of [1.1.1]propellane using an iron(II) phthalocyanine (B1677752) catalyst. rhhz.netacs.org This reaction proceeds under mild conditions and allows for the synthesis of multifunctionalized BCPs, including valuable 3-substituted BCP-amines. acs.org Furthermore, a visible-light-mediated three-component cascade reaction has been reported for the synthesis of 1,3-diheteroaryl BCPs. acs.org In this metal-free approach, a heteroaryl radical is generated via photocatalysis and adds to [1.1.1]propellane, with the resulting BCP radical being trapped by a heterocycle. acs.org

Catalyst SystemComponentsProduct TypeReference
Dual Photoredox/Copper[1.1.1]Propellane, Radical Precursor, Heteroatom NucleophileDiverse functionalized BCPs rhhz.netprinceton.edu
Iron Catalyst[1.1.1]Propellane, (Fluoro)alkyl Halide, Grignard Reagent(Fluoro)alkyl BCP-aryls nih.gov
Iron(II) Phthalocyanine[1.1.1]Propellane, Hydrazyl Reagent, Radical AcceptorMultifunctionalized BCPs rhhz.netacs.org
Acridone (Photocatalyst)[1.1.1]Propellane, Heteroaryl Halide, Heterocycle1,3-Diheteroaryl BCPs acs.org
Visible Light-Induced Methodologies for Bicyclo[1.1.1]pentane-Ketones

The synthesis of BCP-ketones, which are valuable bioisosteres of benzoyl groups, has been achieved through visible light-induced methods. researchgate.netrsc.org One strategy employs a cooperative N-heterocyclic carbene (NHC) and iridium dual catalysis in a three-component reaction. rsc.org Radicals derived from diazo esters add to [1.1.1]propellane to form a BCP radical, which then couples with a Breslow intermediate radical to yield the 1,3-disubstituted BCP-ketone. rsc.org This method is notable for its mild conditions and operational simplicity. rsc.org

Another approach involves a nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane to generate unsymmetrical 1,3-disubstituted BCP ketones. rsc.org This one-step, three-component radical coupling utilizes various electrophiles and exhibits excellent chemoselectivity and functional group tolerance. rsc.org

CatalysisKey IntermediatesProductReference
Cooperative NHC and Iridium Dual CatalysisBCP radical, Breslow intermediate radical1,3-Disubstituted BCP-ketone rsc.org
Nickel/Photoredox CatalysisBCP bridgehead radicalUnsymmetrical 1,3-disubstituted BCP-ketone rsc.org
Development of Sulfonyl Alkynyl-Substituted BCP Derivatives

An efficient method for the preparation of sulfonyl alkynyl-substituted BCP derivatives has been developed through a radical-mediated difunctionalization of [1.1.1]propellane. rsc.org This process proceeds under mild photochemical conditions and demonstrates broad functional group tolerance and high product diversity. rsc.orgresearchgate.net The reaction involves the radical alkynylation of propellane, leading to the formation of the desired sulfonyl alkynyl BCPs. rsc.org This methodology has also been extended to include the synthesis of sulfonyl allyl- and cyano-substituted BCPs. rsc.orgresearchgate.net

An alternative protocol for introducing sulfonyl groups involves the iodosulfonylation of [1.1.1]propellane using sulfonyl hydrazides and N-iodosuccinimide. researchgate.net This method provides access to BCPs bearing both an iodine and a sulfonyl group in moderate to excellent yields under simple and mild conditions. researchgate.net

ReagentsReaction TypeProductReference
Alkyne source, Sulfonyl sourceRadical-mediated difunctionalizationSulfonyl alkynyl-substituted BCP rsc.org
Sulfonyl hydrazide, N-iodosuccinimideIodosulfonylationIodo-sulfonyl-substituted BCP researchgate.net

Nucleophilic Additions to [1.1.1]Propellane

While radical additions are more common, nucleophilic additions to the central bond of [1.1.1]propellane offer a complementary and valuable strategy for BCP synthesis. rhhz.net This approach typically involves the reaction of a strong nucleophile with propellane, leading to the formation of a BCP-anion, which can then be trapped with an electrophile.

A significant breakthrough in this area was the use of "turbo" Grignard reagents and "turbo" amides to open the propellane ring. nih.govprinceton.edu However, the scope of nucleophiles was initially somewhat limited. More recently, the electrophilic activation of [1.1.1]propellane has been shown to enable reactions with electron-neutral nucleophiles. researchgate.net For instance, the formation of a halogen bond complex between propellane and an N-halosuccinimide facilitates the attack of nucleophiles like anilines and azoles. researchgate.net

In the context of synthesizing alkyne-substituted BCPs, a copper-catalyzed reaction between [1.1.1]propellane and terminal alkynes has been developed. acs.org This method, however, can lead to the formation of exocyclic alleno- and alkynyl-cyclobutanes as the major products, representing a divergent reactivity pathway from the typical BCP formation. rhhz.netacs.org The reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane, which proceeds through a two-electron pathway, provides access to BCP-dithianes that can be subsequently converted to BCP-ketones. nih.gov

Nucleophile/CatalystTrapping Agent/ConditionsProduct TypeReference
"Turbo" amidesHeatingN-substituted BCPs nih.gov
Anilines/AzolesN-iodosuccinimide (NIS)Nitrogen-substituted BCPs researchgate.net
Terminal AlkynesCopper catalystExocyclic alleno- and alkynyl-cyclobutanes acs.org
2-Aryl-1,3-dithianes-BCP-dithianes nih.gov
Magnesium Amide and Alkyl Electrophile Sequential Addition

A significant advancement in the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines is the direct aminoalkylation of [1.1.1]propellane. nih.gov This method involves the sequential addition of magnesium amides and alkyl electrophiles. researchgate.netnih.gov The process is notable for its mild reaction conditions, which allow for the tolerance of a wide array of important functional groups. This enables the efficient incorporation of various pharmaceutically relevant amines onto the BCP scaffold. researchgate.netnih.gov The utility of this method is underscored by its ability to streamline the synthesis of several key bicyclo[1.1.1]pentan-1-amine building blocks. nih.gov

This one-pot reaction proceeds by the nucleophilic addition of a magnesium amide to [1.1.1]propellane, forming a bicyclo[1.1.1]pentylmagnesium amide intermediate. This intermediate is then trapped by an alkyl electrophile to yield the desired 3-alkylbicyclo[1.1.1]pentan-1-amine. The reaction's efficiency and broad substrate scope make it a valuable tool for medicinal chemists.

Arylation via Organomagnesium Halide Opening of [1.1.1]Propellane

The synthesis of 1,3-di(hetero)aryl bicyclo[1.1.1]pentanes has been achieved through the ring-opening of [1.1.1]propellane with arylmagnesium halides. acs.org This reaction is followed by a transmetalation with zinc chloride and a subsequent Negishi cross-coupling reaction catalyzed by palladium. acs.org This two-step strategy provides access to bis-arylated BCPs, which can be considered as bioisosteres of internal alkynes. acs.orgacs.org

More recent developments have focused on metal-free approaches. A visible-light-induced diheteroarylation of [1.1.1]propellane has been reported, utilizing an acridone photocatalyst. acs.org In this process, heteroaryl radicals are generated from heteroaryl halides and add to [1.1.1]propellane. The resulting BCP radical is then trapped by various heterocycles to furnish 1,3-diheteroaryl BCPs under mild, metal-free conditions. acs.org

Arylating AgentCatalyst/ConditionsProductReference
Arylmagnesium halide1. [1.1.1]propellane; 2. ZnCl2, Pd catalyst1,3-Diaryl BCP acs.org
Heteroaryl halideAcridone photocatalyst, visible light1,3-Diheteroaryl BCP acs.org
2-Azaallyl anionsNone (in situ generation)BCP benzylamines ccspublishing.org.cnrsc.org
Synthesis of Bicyclo[1.1.1]pentylaldehyde Building Blocks

Bicyclo[1.1.1]pentylaldehydes are versatile and stable synthetic building blocks that are crucial for the synthesis of various BCP derivatives. researchgate.netchemrxiv.orgacs.org A straightforward one-pot procedure has been developed for their synthesis, starting from aryl-halides and [1.1.1]propellane. researchgate.netchemrxiv.orgacs.org This method provides a practical route to these important intermediates, which can be used in a wide range of subsequent transformations. researchgate.netchemrxiv.org

The synthesis of bicyclo[1.1.1]pentane-derived terminal alkynes, which are precursors to 1-ethynylbicyclo[1.1.1]pentane, often relies on the Seyferth-Gilbert homologation of the corresponding aldehydes using the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate). researchgate.netresearchgate.net These terminal alkynes are valuable substrates for "click" chemistry reactions. researchgate.netresearchgate.net

Continuous Flow Synthesis Techniques for [1.1.1]Propellane and BCP Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. rsc.org A continuous flow process for the on-demand generation of [1.1.1]propellane has been developed, providing solutions that can be directly used for the synthesis of various BCP derivatives. rsc.orgrsc.org This method has achieved throughputs of up to 8.5 mmol per hour, enabling access to gram quantities of BCP building blocks. rsc.orgrsc.org

Furthermore, a continuous photochemical transformation of [1.1.1]propellane has been established to produce valuable BCPs with mixed ester and acyl chloride functionalities. rsc.orgrsc.org Flow chemistry has also been instrumental in the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov A key step in this process is the photochemical addition of propellane to diacetyl under 365 nm irradiation in a flow reactor, which allowed for the production of approximately 1 kg of the diketone intermediate within a day. nih.gov

Flow Chemistry ApplicationReactantsProductKey AdvantageReference
[1.1.1]Propellane GenerationTetrahalide precursor, organometallic reagent[1.1.1]Propellane solutionOn-demand synthesis, avoids storage issues rsc.orgrsc.org
BCP Synthesis[1.1.1]Propellane, diacetyl2,2-Diacetylbicyclo[1.1.1]pentaneScalability (kg scale) nih.gov
BCP Functionalization[1.1.1]Propellane, various reagentsMixed ester/acyl chloride BCPsAccess to diverse derivatives rsc.orgrsc.org

Direct Functionalization and Derivatization of Bicyclo[1.1.1]pentane Scaffolds

Direct functionalization of the BCP scaffold represents a conceptually innovative and efficient strategy for accessing a diverse range of substituted derivatives, moving beyond the reliance on [1.1.1]propellane as the primary starting material.

Enantioselective C-H Activation and Functionalization of Carbocycles

A groundbreaking development in BCP chemistry is the enantioselective C-H functionalization of the carbocyclic framework. springernature.comnsf.govberkeley.eduresearchgate.net This approach provides access to enantioenriched, substituted BCPs while maintaining the integrity of the strained core. springernature.comnsf.govberkeley.eduresearchgate.net The methodology employs chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-TCPTAD)₄, to mediate the insertion of donor/acceptor carbenes derived from aryldiazoacetates into the tertiary C-H bonds of the BCP. springernature.comnsf.gov This reaction exhibits remarkable regioselectivity, exclusively functionalizing the tertiary position with no evidence of reaction at the secondary C-H bonds or ring fragmentation. springernature.comnsf.gov

This strategy has been successfully used to construct a variety of chiral BCP-containing molecules. springernature.com Furthermore, sequential C-H functionalization reactions have been demonstrated, allowing for the selective modification of a primary benzylic site followed by functionalization of the tertiary C-H bond on the BCP within the same molecule. springernature.com Computational studies have provided insight into the origins of the observed high regioselectivity. springernature.com

CatalystCarbene PrecursorSite of FunctionalizationKey FeatureReference
Rh₂(S-TCPTAD)₄AryldiazoacetateTertiary C-H bondHigh enantioselectivity and regioselectivity springernature.comnsf.gov
Rh₂(S-p-Ph-TPCP)₄AryldiazoacetateBenzylic C-H bondSelective functionalization at the benzylic site researchgate.net

Sequential C=C and C-C Functionalization Reactions for Substituted BCPs

An innovative approach to synthesize 2-substituted BCPs involves a sequence of two distinct diazo carbene reactions. chemrxiv.orgchemrxiv.org The process begins with a dirhodium-mediated intramolecular cyclization of an allylic diazoacetate to form a bicyclo[1.1.0]butane (BCB) in nearly quantitative yield. chemrxiv.orgchemrxiv.org This is followed by a photoinduced triplet energy transfer-catalyzed carbene formation from a second diazo compound. This triplet carbene then undergoes a radical addition to the strained central C-C bond of the BCB to yield the 2-substituted BCP. chemrxiv.orgchemrxiv.org

This methodology has been used to synthesize a variety of novel 2-substituted BCPs in moderate to good yields, providing rapid access to these valuable scaffolds. chemrxiv.orgchemrxiv.org A one-pot, two-reaction sequence has also been developed, starting from two different diazo compounds to afford the final BCP product. chemrxiv.orgchemrxiv.org Computational analysis has supported the proposed mechanism involving a triplet carbene intermediate and has highlighted the importance of a phenyl substituent for stabilizing the radical intermediate. chemrxiv.orgchemrxiv.org This strategy significantly enhances the synthetic utility for accessing the novel chemical space of 2-substituted BCPs. chemrxiv.org

Strain-Release Transformations of Tricyclo[1.1.1.0(1,3)]pentane and Related Precursors

The synthesis of the bicyclo[1.1.1]pentane (BCP) framework is most commonly achieved through strain-release reactions of its highly strained precursor, tricyclo[1.1.1.0(1,3)]pentane, also known as [1.1.1]propellane. nih.govacs.org This molecule possesses a central carbon-carbon bond with inverted tetrahedral geometry, which is exceptionally reactive and readily cleaved. researchgate.netwikipedia.org The significant strain energy of [1.1.1]propellane, estimated to be around 105 kcal/mol, drives these transformations.

Radical-mediated reactions are a primary strategy for opening the propellane cage to form the BCP core. researchgate.net For instance, a triethylborane-initiated atom-transfer radical addition (ATRA) of alkyl halides to [1.1.1]propellane provides a mild and effective route to 1-halo-3-substituted BCPs. nih.gov This method is notable for its broad substrate scope and high functional group tolerance, which is often not achievable with other synthetic approaches. nih.gov

More recently, photoredox catalysis has been employed to promote the addition of organic halides to [1.1.1]propellane. acs.org This technique facilitates the first examples of bicyclopentylation of sp² carbon-halogen bonds, opening pathways to (hetero)arylated BCPs. acs.org The reaction proceeds via the strain-relieving addition of a photoredox-generated radical to the central bond of the propellane. acs.org Photochemical methods, in general, are a cornerstone for creating BCP derivatives, often using UV light to initiate the radical-mediated cleavage of the propellane's central bond. orgsyn.org

The synthesis of [1.1.1]propellane itself was first achieved by Wiberg and Walker in 1982 from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a Hunsdiecker reaction followed by coupling with n-butyllithium. wikipedia.org A more straightforward, though the product is not isolated, method was later developed that involves the addition of dibromocarbene to 3-chloro-2-(chloromethyl)propene. wikipedia.org

Table 1: Selected Strain-Release Reactions for BCP Synthesis

Precursor Reagents Product Type Key Features
[1.1.1]Propellane Alkyl Halides, Triethylborane (initiator) 1-Halo-3-substituted BCPs Mild conditions, broad scope, high functional group tolerance. nih.gov
[1.1.1]Propellane Organic Halides, Photoredox Catalyst (Hetero)arylated BCPs Enables functionalization of sp² and sp³ radicals. acs.org
[1.1.1]Propellane 2,3-Butanedione, UV light 1,3-Diacetylbicyclo[1.1.1]pentane Photochemical addition, useful for further functionalization. orgsyn.org

Synthesis of BCP-Derived Azides and Terminal Alkynes for Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly reliable method for forming 1,2,3-triazoles. researchgate.netorganic-chemistry.org This reaction's robustness and specificity make it invaluable in drug discovery and materials science. researchgate.netnih.gov The synthesis of BCP-derived azides and terminal alkynes, such as this compound, provides crucial building blocks for this chemistry. researchgate.net

The preparation of these BCP derivatives typically starts from common intermediates like BCP-carboxylic acids. researchgate.net Terminal alkynes featuring the BCP scaffold are synthesized using methods like the Seyferth-Gilbert homologation with reagents such as dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent). researchgate.netbeilstein-journals.org

For the synthesis of BCP-azides, a key transformation is the copper-catalyzed diazo transfer reaction. researchgate.net This process efficiently converts BCP-amines into the corresponding azides using reagents like imidazole-1-sulfonyl azide (B81097). researchgate.net These azide and alkyne-functionalized BCPs serve as interesting substrates for click reactions, allowing for the straightforward linkage of the rigid BCP core to other molecular fragments. researchgate.net

Table 2: Key Synthetic Transformations for BCP Click Chemistry Precursors

Starting Material Key Reagent(s) Product Reaction Type
BCP-aldehydes Ohira-Bestmann reagent BCP-terminal alkynes Seyferth-Gilbert Homologation. researchgate.netbeilstein-journals.org

Synthesis of Bicyclo[1.1.1]pentane-Based Straight-Shaped Diphosphine Ligands

Bicyclo[1.1.1]pentane has been utilized as a structural motif to create novel, straight-shaped diphosphine ligands, which are considered isosteres of 1,4-bis(diphenylphosphino)benzenes. researchgate.netbohrium.com These ligands have potential applications in catalysis and materials science due to their unique, rigid geometry. hokudai.ac.jp

A versatile method for synthesizing these BCP-based diphosphines involves the radical diphosphination of [1.1.1]propellane. bohrium.com This reaction can be promoted photochemically under two sets of conditions: either with blue LED irradiation in the presence of an iridium-based photocatalyst or simply using white LEDs without a catalyst. bohrium.comhokudai.ac.jp The process efficiently facilitates a three-component reaction between [1.1.1]propellane, a phosphine (B1218219) oxide, and a chlorophosphine, yielding both symmetrical and unsymmetrical diphosphinated BCP derivatives. bohrium.comchemrxiv.org

Computational studies have shown that the reaction proceeds via a radical chain process. hokudai.ac.jp The resulting BCP-diphosphine ligands have been successfully used to generate novel metal complexes. For example, they can coordinate with gold atoms to form straight-shaped complexes, where each phosphorus atom binds to a different gold atom. hokudai.ac.jp This contrasts with typical diphosphinoethane ligands that chelate to a single metal center. hokudai.ac.jp Furthermore, these BCP ligands have been used to create europium-based coordination polymers, which may have applications as luminescent photonic materials. researchgate.nethokudai.ac.jp

Table 3: Conditions for Photochemical Synthesis of BCP-Diphosphines

Light Source Catalyst Reactants Product
Blue LEDs Iridium-based photocatalyst [1.1.1]Propellane, Phosphine Oxide, Chlorophosphine (Un)symmetrical BCP-diphosphines. bohrium.comhokudai.ac.jp

Incorporation of BCP Units in Tetrapyrrolic Macrocycles

The rigid BCP scaffold has been successfully incorporated into complex macrocyclic structures like porphyrinoids. nih.govchemrxiv.org This creates novel molecular architectures with unique conformational and electronic properties. A two-step approach has been developed to produce synthetically versatile BCP derivatives that can be used in the construction of these large molecules. nih.govkingsbury.id.au

This method utilizes Grignard reagents and allows for the integration of BCP units into tetrapyrrolic macrocycles. nih.govresearchgate.net Specifically, it has enabled the synthesis of a new class of calix researchgate.netpyrrole (B145914) analogues where two of the bridging methylene (B1212753) groups are replaced by BCP units. nih.govchemrxiv.org The presence of electron-withdrawing substituents at the BCP bridgeheads can also lead to the formation of a doubly N-confused system. nih.gov

Single-crystal X-ray diffraction and 2D NMR spectroscopy have confirmed that the pyrrole rings within these BCP-containing macrocycles adopt specific conformations, such as 1,3-alternate or αβαβ. nih.govresearchgate.net This research opens the door to new types of porphyrin-based materials and systems by leveraging the unique structural contributions of the BCP isostere. icuf.ie The synthesis of these complex molecules often involves working with small quantities, highlighting the challenges in this area of synthetic chemistry. icuf.ie

Chemical Reactivity and Mechanistic Investigations of 1 Ethynylbicyclo 1.1.1 Pentane

General Reaction Classes and Transformations

1-Ethynylbicyclo[1.1.1]pentane participates in a variety of fundamental organic reactions, leveraging the reactivity of its terminal alkyne functionality. The strained BCP core generally remains intact under these conditions, acting as a unique steric and electronic substituent.

The ethynyl (B1212043) group of this compound is susceptible to oxidation by strong oxidizing agents. smolecule.com Reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for this transformation. smolecule.com

Potassium Permanganate (KMnO₄): Treatment of an alkyne with hot, concentrated potassium permanganate typically leads to the cleavage of the carbon-carbon triple bond. cognitoedu.org For a terminal alkyne like this compound, this oxidative cleavage would be expected to convert the alkyne moiety into a carboxylic acid. The BCP cage itself is generally resistant to oxidation under these conditions. The expected product is bicyclo[1.1.1]pentane-1-carboxylic acid. Under milder, cold, and dilute conditions, permanganate oxidation of alkynes can lead to the formation of diones, though this is often followed by further oxidation. cognitoedu.orglibretexts.org

Chromium Trioxide (CrO₃): Chromic acid, often generated in situ from chromium trioxide, is another powerful oxidizing agent capable of oxidizing alkynes. youtube.com Similar to potassium permanganate, it can cleave the triple bond to yield a carboxylic acid. The reaction of this compound with chromic acid would also be predicted to yield bicyclo[1.1.1]pentane-1-carboxylic acid.

Oxidizing AgentTypical Product from this compound
Potassium Permanganate (KMnO₄)Bicyclo[1.1.1]pentane-1-carboxylic acid
Chromium Trioxide (CrO₃)Bicyclo[1.1.1]pentane-1-carboxylic acid

The reduction of the ethynyl group in this compound can be achieved using various hydride reagents, with the product depending on the specific reagent and reaction conditions. smolecule.com

Lithium Aluminum Hydride (LiAlH₄): As a strong reducing agent, lithium aluminum hydride is capable of reducing alkynes to alkanes. masterorganicchemistry.com However, the more common outcome for the reduction of alkynes with LiAlH₄ is the formation of a trans-alkene. The reaction proceeds via an initial addition of hydride to the alkyne, followed by quenching with a proton source. For a terminal alkyne, this would typically yield a terminal alkene. Therefore, the reaction of this compound with LiAlH₄ is expected to produce 1-vinylbicyclo[1.1.1]pentane.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a much milder reducing agent than LiAlH₄. masterorganicchemistry.com It is generally not reactive enough to reduce isolated carbon-carbon triple bonds. masterorganicchemistry.compressbooks.pub Therefore, treatment of this compound with sodium borohydride under standard conditions is not expected to result in the reduction of the ethynyl group. Its utility is primarily for the reduction of aldehydes and ketones. masterorganicchemistry.comugm.ac.id

Substitution reactions involving this compound can occur either at the alkyne or on the BCP cage itself, depending on the reagents and mechanisms involved.

Reactions at the Alkyne: The terminal alkyne can undergo typical electrophilic addition reactions. For instance, reaction with halogens like bromine (Br₂) or chlorine (Cl₂) would lead to the corresponding di- or tetra-haloalkane derivatives attached to the BCP core.

Reactions on the BCP Cage: Halogenation at the bridgehead positions of the BCP core is also possible, often proceeding through radical-mediated pathways. For example, radical ring-opening of [1.1.1]propellane can be used to generate 1-halo-3-substituted BCPs. While this is a synthetic route to substituted BCPs rather than a direct substitution on this compound, it highlights the reactivity of the cage under radical conditions. Highly selective radical chlorination has been reported for BCP dicarboxylic acid derivatives.

Reduction Pathways (e.g., with Lithium Aluminum Hydride or Sodium Borohydride)

Advanced Reaction Mechanisms

The strained nature of the BCP framework enables unique and powerful reaction mechanisms that are central to the synthesis and functionalization of these scaffolds.

Radical additions to [1.1.1]propellane, the precursor to the BCP skeleton, are a cornerstone of BCP chemistry. chemistryviews.org These reactions proceed through a characteristic bicyclo[1.1.1]pentyl radical intermediate.

The mechanism is initiated by the homolytic cleavage of the central, highly strained C1-C3 bond of [1.1.1]propellane, which can be triggered photochemically or by a radical initiator. This generates a diradical intermediate. More commonly, an external radical species (R•) adds to one of the bridgehead carbons, cleaving the central bond and forming a stable BCP-bridgehead radical. chemistryviews.orgnih.gov

This BCP-based radical is a key intermediate that can be trapped by various reagents. chemistryviews.org A notable example is the three-component reaction to form alkyl-alkynyl-substituted BCPs. chemistryviews.org In this process:

An alkyl radical is generated from a carboxylic acid precursor under photoredox catalysis. chemistryviews.org

This alkyl radical adds to [1.1.1]propellane to form the bicyclo[1.1.1]pentane-based radical intermediate. chemistryviews.org

This radical is then trapped by a copper-acetylide complex, which is formed from a terminal alkyne (such as a protected form of what would become the ethynyl group on the final product). chemistryviews.org

Reductive elimination from the copper complex yields the 1-alkyl-3-alkynyl-bicyclo[1.1.1]pentane product. chemistryviews.org

Reaction ComponentRoleExample Reagent
Radical PrecursorSource of the initial adding radical (R•)Carboxylic Acids / Hypervalent Iodine(III) Carboxylates
BCP PrecursorForms the core bicyclic radical intermediate[1.1.1]Propellane
Trapping AgentReacts with the BCP radical to form the final productCopper-acetylide complex
CatalystsFacilitate the radical generation and coupling stepsIr(ppy)₃ (photoredox), Cu(acac)₂ (copper)

Carbene insertion reactions are a powerful method for the synthesis of the BCP core itself, particularly from [1.1.1]propellane derivatives. While not a reaction of this compound directly, this mechanism is fundamental to creating the structure.

The reaction involves the addition of a carbene, such as dichlorocarbene (B158193) (:CCl₂), to the central C1-C3 bond of [1.1.1]propellane. Dichlorocarbene is typically generated in situ from chloroform (B151607) and a strong base like potassium tert-butoxide.

The mechanism proceeds as follows:

The electrophilic carbene attacks the electron-rich central bond of the propellane.

This leads to the formation of a transient, highly strained intermediate or transition state where the carbene is bridging the C1 and C3 atoms.

The insertion is completed by the formation of two new C-C bonds, resulting in a 1,3-disubstituted bicyclo[1.1.1]pentane. In the case of dichlorocarbene, this yields 1,3-dichlorobicyclo[1.1.1]pentane.

This reaction is highly regioselective, with the insertion occurring exclusively across the C1-C3 bridgehead positions due to the unique electronic structure and accessibility of the central bond in [1.1.1]propellane. The resulting halogenated BCPs are versatile intermediates that can be further functionalized, for example, through reduction or substitution, to access a wide range of BCP derivatives.

Metal-Catalyzed Coupling and Cross-Coupling Reactions (e.g., Sonogashira, Negishi)

The ethynyl group of this compound (1-ethynyl-BCP) serves as a versatile handle for various metal-catalyzed coupling and cross-coupling reactions, enabling the construction of complex molecular architectures. These reactions are crucial for integrating the rigid BCP scaffold into larger molecules, particularly in the fields of medicinal chemistry and materials science. nih.gov Two of the most prominent examples are the Sonogashira and Negishi cross-coupling reactions. rsc.orgnsf.gov

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C(sp)-C(sp²) bonds. wikipedia.org In the context of 1-ethynyl-BCP, this reaction allows for the direct attachment of aryl and heteroaryl moieties to the BCP core. The reaction typically proceeds under mild conditions and demonstrates broad functional group tolerance. wikipedia.org The general applicability of Sonogashira couplings has been widely reported, highlighting its importance for creating molecules where the BCP unit acts as a bioisostere for para-substituted benzene (B151609) rings or internal alkynes. nih.govthieme-connect.com

Negishi cross-coupling provides another strategic avenue for functionalizing BCP derivatives. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. nsf.gov Methodologies have been developed where BCP-organozinc nucleophiles, generated from the reaction of [1.1.1]propellane with organozinc reagents, are coupled with various aryl halides. nih.govchemrxiv.org This approach has proven effective for synthesizing 1,3-disubstituted BCPs, further expanding the synthetic utility of the BCP scaffold. nsf.govchemrxiv.org

Beyond these, other transition-metal-catalyzed cross-couplings like the Kumada reaction (using Grignard reagents) have also been successfully employed for the C-C bond formation at the bridgehead position of BCPs. nih.govnsf.gov These methods collectively provide a robust toolkit for the late-stage functionalization of BCP-containing molecules, which is highly valuable in drug discovery programs. nsf.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions with BCP Derivatives

Coupling ReactionCatalyst SystemCoupling PartnersProduct TypeReference
SonogashiraPd(PPh₃)₂Cl₂ / CuITerminal Alkyne, Aryl/Vinyl HalideAryl/Vinyl-Substituted Alkyne wikipedia.orgthieme-connect.com
NegishiPd or Ni catalystBCP-Organozinc, Aryl HalideAryl-Substituted BCP nih.govnsf.gov
KumadaFe or Pd catalystBCP-Grignard, Aryl/Heteroaryl HalideAryl/Heteroaryl-Substituted BCP nih.gov

Photoredox and Copper-Catalyzed Processes in BCP Functionalization

In recent years, photoredox catalysis has emerged as a transformative strategy for the functionalization of bicyclo[1.1.1]pentanes (BCPs), including derivatives like 1-ethynyl-BCP. nih.govresearchgate.net These methods leverage the ability of a photocatalyst to generate radical intermediates under mild visible-light irradiation, which can then react with the highly strained C-C bond of a [1.1.1]propellane precursor to form functionalized BCPs. researchgate.netacs.org This approach has significantly broadened the scope of accessible BCP derivatives.

A key application is the atom-transfer radical addition (ATRA) of organic halides to [1.1.1]propellane. nih.gov Photoredox catalysis can generate alkyl or aryl radicals from the corresponding halides, which readily add to the central bond of propellane. This methodology allows for the first examples of bicyclopentylation of sp² carbon-halogen bonds, providing access to a wide range of (hetero)arylated BCPs with excellent functional group tolerance. researchgate.net

The synergy between photoredox and other catalytic systems, such as copper or nickel catalysis, has unlocked novel multicomponent reactions. nih.govnih.gov For instance, a dual iridium/copper-catalyzed process has been developed for the C,N-functionalization of BCPs. nih.gov Similarly, metallaphotoredox catalysis enables one-step, three-component radical couplings of [1.1.1]propellane with various radical precursors and heteroatom nucleophiles. nih.gov This powerful strategy allows for the rapid construction of complex and diverse polysubstituted BCP products from simple starting materials. nih.gov For example, the combination of an alkyl radical precursor, [1.1.1]propellane, and a nitrogen nucleophile in the presence of iridium and copper catalysts can yield 1-alkyl-3-amino-BCP derivatives in a single step. nih.gov

Table 2: Overview of Photoredox and Copper-Catalyzed BCP Functionalization

Catalytic SystemReaction TypeReactantsKey FeaturesReference
Photoredox (Iridium or Organic Dye)ATRAOrganic Halides, [1.1.1]PropellaneBroad substrate scope, access to (hetero)aryl BCPs nih.govresearchgate.net
Dual Ir/Cu CatalysisThree-Component CouplingAlkyl Radical Precursor, [1.1.1]Propellane, N-NucleophileSingle-step access to complex, polysubstituted BCPs nih.govnih.gov
Dual Ni/Photoredox CatalysisDicarbofunctionalizationAlkyl tetrafluoroborates, (Hetero)aryl bromides, [1.1.1]PropellaneEstablishes complex scaffolds in one step nih.gov

Mechanistic Insights into Strain Release in BCP Derivatization

The chemical reactivity of bicyclo[1.1.1]pentane and its precursors, like [1.1.1]propellane, is dominated by the immense strain energy inherent in their caged structures. semanticscholar.org The strain energy of the parent BCP hydrocarbon is estimated to be around 65-68 kcal/mol. semanticscholar.org This strain is the primary driving force for many of the derivatization reactions, which proceed via pathways that release this stored energy. semanticscholar.orgchemrxiv.org

Mechanistic investigations into the functionalization of BCPs often highlight the critical role of strain release. acs.org In radical additions to [1.1.1]propellane, the homolytic cleavage of the highly strained central C-C bond is a key step. This process generates a bicyclo[1.1.1]pentyl radical, which is a more stable intermediate due to the partial release of ring strain. The subsequent trapping of this radical by another species completes the functionalization. researchgate.net Mechanistic studies, combining experimental and computational approaches, have provided insight into the balance between radical stability and strain relief that governs the reaction cycle. researchgate.netacs.org

In some metal-catalyzed reactions, the mechanism does not involve C-H bond cleavage as the rate-limiting step. For example, in certain iridium-catalyzed borylations of BCPs, mechanistic and computational studies have shown that the turnover-limiting step is the isomerization of an intermediate 7-coordinate iridium complex, rather than the C-H activation itself. chemrxiv.org This finding suggests that the energetics of the metal complex rearrangements can be more critical than the breaking of the strong C-H bond on the BCP scaffold, a process influenced by the rigid geometry imposed by the strained ring system. chemrxiv.org

Furthermore, the stability of substituted BCPs can be compromised when functional groups are placed at the bridge positions (C2, C4, C5). For instance, 2-substituted bicyclo[1.1.1]pentan-2-ol alkoxides are unstable and undergo rapid cycloreversion, driven by the release of ring strain in the transition state. semanticscholar.org Deuterium-labeling studies have identified distinct pathways for this ring-opening, both of which are thermodynamically favored due to the formation of a less strained cyclobutyl ketone. semanticscholar.org These studies underscore how the inherent strain of the BCP core dictates not only the pathways for its formation but also the stability and subsequent reactivity of its derivatives.

Academic Applications of 1 Ethynylbicyclo 1.1.1 Pentane Derivatives

Applications in Medicinal Chemistry and Drug Discovery Research

Bicyclo[1.1.1]pentane as a Bioisostere for Aromatic Rings, Internal Alkynes, and tert-Butyl Groups

The BCP motif has proven to be a versatile bioisosteric replacement for several key functional groups commonly found in drug molecules, including para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. pharmablock.comacs.orgthieme-connect.comresearchgate.netresearchgate.net This versatility stems from its ability to replicate the geometric and electronic features of these groups while often conferring advantageous physicochemical properties. acs.orgpnas.orgnih.gov

One of the most significant applications of the BCP scaffold is as a non-classical mimic of a para-substituted benzene ring. acs.orgnih.gov The bridgehead substituents on the BCP core replicate the 180° exit vector of a para-disubstituted arene, effectively acting as a rigid spacer. acs.org While other caged hydrocarbons like cubane (B1203433) and bicyclo[2.2.2]octane can also mimic this linear geometry, BCPs are often more synthetically accessible and can provide greater benefits to a molecule's properties. acs.org Molecular dynamics simulations and crystallographic data have been used to assess the rigidity of BCP and cubane ring systems as benzene bioisosteres, confirming their structural resemblance. nih.gov

It is important to note that while BCPs effectively mimic the spacer function of a benzene ring, they cannot participate in π-π stacking interactions, which can be a critical binding interaction for some aromatic drug candidates. acs.orgnih.gov

Replacing aromatic rings, internal alkynes, or tert-butyl groups with a BCP moiety has been shown to significantly improve the "drug-like" properties of a molecule. acs.orgpnas.orgnih.govnih.gov These enhancements include:

Increased Solubility: The introduction of the sp³-rich BCP scaffold generally leads to improved aqueous solubility compared to its aromatic counterparts. nih.govacs.orgbldpharm.com

Enhanced Metabolic Stability: The C-H bonds in the strained BCP framework exhibit high bond strength, making them less susceptible to metabolic degradation. tcichemicals.combldpharm.comresearchgate.net This can lead to a longer half-life and improved bioavailability of the drug.

Improved Three-Dimensionality: The "escape from flatland" is a prominent theme in modern drug discovery, aiming to move away from planar, aromatic structures towards more three-dimensional molecules. pnas.org The BCP core inherently introduces a greater degree of sp³ character and three-dimensionality, which can lead to improved target selectivity and reduced off-target effects. acs.orgnih.gov

Reduced Non-Specific Binding: Aromatic rings can engage in non-specific hydrophobic and π-π stacking interactions, which can contribute to off-target toxicity. bldpharm.comresearchgate.net Replacing these with the non-aromatic BCP scaffold can mitigate such undesirable interactions. bldpharm.comresearchgate.net

PropertyEffect of BCP SubstitutionSupporting Evidence
SolubilityIncreased aqueous solubilityObserved in γ-secretase inhibitors and other drug analogues. nih.govacs.orgbldpharm.com
Metabolic StabilityEnhanced due to strong C-H bondsBCP derivatives show greater resistance to metabolic degradation. tcichemicals.combldpharm.comresearchgate.net
Three-DimensionalityIncreased sp³ characterContributes to the "escape from flatland" in drug design. pnas.orgacs.orgnih.gov
Non-Specific BindingReduced due to lack of aromaticityMitigates undesirable hydrophobic and π-π stacking interactions. bldpharm.comresearchgate.net

The practical application of BCP as a bioisostere has been demonstrated in several drug discovery programs:

Tazarotene (B1682939) Analogs: Bioisosteres of the dermatological agent tazarotene, where an internal alkyne was replaced with a BCP unit, have been synthesized and evaluated. acs.orgnih.govresearcher.life These analogs maintained biological activity while exhibiting improved physicochemical properties. acs.org

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: The BCP scaffold has been incorporated into antagonists of the mGluR5. acs.orgnih.govresearcher.life Similar to the tazarotene analogs, these BCP-containing compounds were designed to mimic the linear geometry of the original phenylethynyl group while offering potential improvements in drug-like properties. acs.orgnih.govresearcher.life

Pharmaceutical TargetOriginal MoietyBCP BioisostereObserved Improvements
γ-Secretasepara-Substituted Fluorophenyl RingBicyclo[1.1.1]pentaneIncreased passive permeability and aqueous solubility, leading to enhanced oral absorption. nih.govacs.org
Retinoic Acid Receptors (Tazarotene)Internal AlkyneBicyclo[1.1.1]pentaneMaintained biological activity with improved physicochemical properties. acs.orgnih.govresearcher.life
mGluR5Phenylethynyl GroupBicyclo[1.1.1]pentaneDesigned to mimic linear geometry with potential for enhanced drug-like properties. acs.orgnih.govresearcher.life
Enhancement of Drug-Like Properties (e.g., solubility, metabolic stability, three-dimensionality, reduced non-specific binding)

Design and Synthesis of Novel Pharmacophores Incorporating BCP Motifs

A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. The unique, rigid structure of the BCP core makes it an attractive scaffold for the design of novel pharmacophores. tcichemicals.comnih.govacs.org By functionalizing the bridgehead and bridge positions of the BCP cage, chemists can create a diverse array of molecules with precise spatial arrangements of pharmacophoric features. acs.org This allows for the exploration of new chemical space and the development of compounds with novel biological activities. tcichemicals.comacs.org

The development of synthetic methodologies to access functionalized BCPs, including those with substituents on the bridge of the bicycle, has expanded the possibilities for incorporating this motif into complex molecular architectures. acs.org

Exploration of Three-Dimensional Chemical Space in Drug Design

The emphasis on moving beyond flat, two-dimensional molecules in drug discovery has highlighted the importance of scaffolds that provide access to three-dimensional chemical space. acs.orgnih.gov The BCP motif, with its inherent rigidity and defined geometry, is a prime example of such a scaffold. acs.orgnih.gov Its incorporation into drug candidates allows for a more thorough exploration of the three-dimensional binding pockets of biological targets. This can lead to the identification of more potent and selective inhibitors.

The use of BCPs and their derivatives in fragment-based drug discovery and the construction of DNA-encoded libraries (DELs) further underscores their role in expanding the accessible chemical space for drug discovery efforts. acs.org

Applications in Materials Science and Polymer Chemistry

The rigid and linear nature of the bicyclo[1.1.1]pentane scaffold makes its derivatives, including 1-ethynylbicyclo[1.1.1]pentane, highly attractive for the development of advanced materials. The BCP unit can act as a non-conjugated rigid linker, providing precise control over the spatial arrangement of functional groups.

Building Block for Advanced Materials

This compound serves as a fundamental building block for a variety of advanced materials. Its rigid structure is a key feature, enabling the construction of materials with unique mechanical properties. The BCP scaffold is increasingly utilized as a replacement for traditional aromatic rings, such as para-substituted benzene, in the design of functional molecules. nih.govresearchgate.net This substitution can lead to materials with improved characteristics. The reactivity of the ethynyl (B1212043) group allows for its incorporation into larger, more complex structures through well-established chemical reactions. researchgate.net

Precursors for Novel Polymers and Nanomaterials

The dual functionality of this compound, with its rigid core and reactive alkyne, makes it an ideal precursor for novel polymers and nanomaterials. The terminal alkyne can readily participate in polymerization reactions, such as "click" chemistry, to form linear or cross-linked polymers. researchgate.net These polymers often exhibit enhanced thermal stability and rigidity due to the incorporated BCP units. Researchers have explored the synthesis of oligomeric and polymeric structures, such as [n]staffanes, which are essentially chains of BCP units, for applications as rigid tectones in materials science. beilstein-journals.org

Development of Rigid, Rod-Like Molecules for Functional Materials

A significant area of research focuses on the use of this compound derivatives to construct rigid, rod-like molecules. These molecules are of great interest for applications in molecular electronics, liquid crystals, and other functional materials where a defined linear geometry is crucial. springernature.comscribd.com The BCP unit provides a non-conjugated, rigid linker that can effectively separate functional groups at a fixed distance and orientation. scribd.com For instance, diphosphine ligands based on the BCP motif have been synthesized and used to create straight-shaped gold complexes and europium-based coordination polymers. nih.gov The synthesis of such rigid molecules often involves the reaction of [1.1.1]propellane with organoiodides to generate 3-substituted 1-iodobicyclo[1.1.1]pentanes, which can be further functionalized. thieme-connect.com

Applications in Biological Research

The unique three-dimensional structure and physicochemical properties of bicyclo[1.1.1]pentane derivatives have also captured the attention of researchers in the biological sciences. The BCP scaffold is often employed as a bioisostere, a chemical substituent that mimics another group in terms of its steric and electronic properties but can offer improved pharmacological profiles.

Tools for Studying Molecular Interactions and Biological Pathways

Derivatives of this compound are valuable tools for probing molecular interactions and elucidating biological pathways. The rigid BCP scaffold allows for the precise positioning of pharmacophores or reporter groups in three-dimensional space, which can help in understanding the binding requirements of biological targets like enzymes and receptors. springernature.comnih.gov The alkyne functionality provides a convenient handle for "click" chemistry, enabling the attachment of fluorescent dyes, affinity tags, or other probes to study biological processes. researchgate.net By replacing traditional aromatic rings with BCP units, researchers can investigate the impact of molecular rigidity and three-dimensionality on biological activity and explore new chemical spaces for drug discovery. researchgate.netchemrxiv.org

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes for BCP Functionalization

The synthesis and functionalization of bicyclo[1.1.1]pentane (BCP) derivatives have been a major focus, with the goal of creating more efficient and versatile methods to access a wider range of substituted BCPs. acs.orgnih.gov A key precursor, [1.1.1]propellane, is often used to generate the BCP core through the addition of radicals or nucleophiles. nih.govthieme-connect.de However, the challenges associated with handling propellane, which often needs to be generated in situ or stored at low temperatures, have spurred the development of alternative strategies. springernature.com

Recent breakthroughs have focused on the direct functionalization of the BCP core, including the challenging C–H bonds at the bridge positions. acs.orgprinceton.edu For instance, a generalizable synthetic linchpin strategy involving radical C–H abstraction has been developed to rapidly synthesize novel 2-substituted BCPs. princeton.edu This method allows for one-step access to previously inaccessible electrophile and nucleophile fragments at the 2-position through metallaphotoredox protocols. princeton.edu

Furthermore, the development of multicomponent reactions represents a significant advance, enabling the one-step synthesis of complex, polysubstituted BCPs. nih.govnih.gov These methods, often employing photoredox catalysis, allow for the direct coupling of various components with [1.1.1]propellane, bypassing traditional multi-step sequences. nih.govnih.gov

Looking ahead, the development of programmable and sequential functionalization strategies for BCPs holds great promise. nih.gov The use of BCP bis-boronates, for example, allows for the modular and efficient synthesis of multisubstituted BCPs through sequential cross-coupling reactions. nih.gov These advancements are crucial for expanding the available chemical space of BCP derivatives for various applications.

Table 1: Recent Methodologies for BCP Functionalization

MethodologyDescriptionKey Features
Radical C–H Abstraction Direct functionalization of the BCP bridge C–H bonds using a strong hydrogen atom abstractor. princeton.eduProvides rapid, one-pot access to 2-substituted BCPs. princeton.edu
Multicomponent Reactions Single-step synthesis of complex BCPs by combining multiple reactants with [1.1.1]propellane. nih.govnih.govEnables rapid library generation of diverse BCP analogues. nih.gov
Sequential Functionalization of BCP Bis-boronates Stepwise functionalization of BCPs bearing two boronic ester groups. nih.govAllows for the programmable synthesis of di- and tri-substituted BCPs. nih.gov
Atom Transfer Radical Addition (ATRA) Photoredox-catalyzed addition of alkyl, aryl, and heteroaryl halides to [1.1.1]propellane. acs.orgnih.govHigh yields, excellent functional group tolerance, and suitable for late-stage functionalization. acs.orgnih.gov

Advanced Mechanistic Investigations of Complex BCP Transformations

A deeper understanding of the reaction mechanisms governing the transformations of BCPs is crucial for the development of more efficient and selective synthetic methods. Mechanistic studies, often combining experimental and computational approaches, are shedding light on the unique reactivity of these strained molecules. thieme-connect.dechemrxiv.org

For example, investigations into the photoredox-catalyzed cascade atom transfer radical addition (CATRA) reaction have provided insights into the radical intermediates and the catalytic cycle. chemrxiv.org "Light-dark" experiments and the use of radical inhibitors have supported a free-radical mechanism. thieme-connect.dechemrxiv.org Similarly, studies on the copper-mediated three-component coupling of [1.1.1]propellane have elucidated the role of the copper catalyst and the influence of radical s-character on selectivity. nih.gov

Density functional theory (DFT) calculations have been instrumental in understanding the silaboration of [1.1.1]propellane, suggesting a radical chain mechanism. rhhz.net Computational studies have also explained the remarkable selectivity of rhodium-catalyzed C–H functionalization at the tertiary position of the BCP core. springernature.com These studies revealed that the developing positive charge in the transition state is stabilized across the entire BCP framework. springernature.com

Future research will likely focus on more complex transformations, including the development of enantioselective reactions. Understanding the factors that control stereoselectivity will be a key area of investigation. Time-resolved spectroscopic techniques could provide further real-time information on the transient species involved in these rapid reactions.

Expansion of Bioisosteric Applications in Drug Design Beyond Current Paradigms

Bicyclo[1.1.1]pentanes have gained significant traction in medicinal chemistry as bioisosteres for para-substituted benzene (B151609) rings, alkynes, and tert-butyl groups. acs.orgnih.govthieme-connect.com The introduction of a BCP moiety can lead to improved physicochemical properties such as increased solubility, enhanced metabolic stability, and reduced non-specific binding. thieme-connect.comsorbonne-universite.frrsc.org This strategy of "escaping from flatland" aims to increase the three-dimensionality of drug candidates, which can positively impact their activity, selectivity, and pharmacokinetic profiles. sorbonne-universite.frrsc.org

Emerging research is now exploring the use of BCPs as bioisosteres for ortho- and meta-substituted aryl rings. princeton.edursc.org The synthesis of 2-substituted BCPs has demonstrated their potential to improve the pharmacological properties of drug candidates containing such motifs. princeton.edu

Future directions will involve a more systematic exploration of the chemical space around the BCP core, including the synthesis and evaluation of di- and tri-substituted BCPs as novel bioisosteres. nih.gov The unique vector orientations of substituents on the BCP cage offer opportunities to design molecules with novel binding modes and improved pharmacological profiles that are not achievable with traditional aromatic scaffolds. acs.org

Table 2: Comparison of Physicochemical Properties of a Phenyl Ring vs. a BCP Bioisostere

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)
Geometry PlanarThree-dimensional, rigid
Solubility Generally lowerOften significantly improved. sorbonne-universite.fr
Metabolic Stability Prone to oxidative metabolismGenerally more stable. sorbonne-universite.frsmolecule.com
Lipophilicity (clogP) HigherGenerally lower. thieme-connect.com
Non-specific Binding Can be highOften reduced. sorbonne-universite.fr

Exploration of 1-Ethynylbicyclo[1.1.1]pentane in Supramolecular Chemistry and Advanced Materials

The rigid, rod-like structure of this compound and its derivatives makes them attractive building blocks for supramolecular chemistry and the construction of advanced materials. springernature.com The ethynyl (B1212043) group provides a versatile handle for further functionalization through reactions like click chemistry and Sonogashira coupling, allowing for the creation of larger, well-defined architectures.

Researchers have explored the use of BCP units in the synthesis of molecular rods, where the BCP cage acts as a rigid spacer. springernature.com Photoelectron spectroscopy of 1,3-diethynylbicyclo[1.1.1]pentane has revealed a significant electronic interaction between the two ethynyl groups through the BCP bridge, suggesting the potential for long-range energy transfer. researchgate.netresearchgate.net This property is of considerable interest for the development of molecular wires and other components for molecular electronics.

The incorporation of BCP units into polymers and other materials can impart unique properties. For instance, BCP-containing polymers may exhibit enhanced thermal stability and mechanical strength due to the rigid nature of the BCP core. The synthesis of persila[n]staffanes, which are oligomers of bicyclo[1.1.1]pentasilane units, has demonstrated remarkable interactions between the cage σ orbitals, leading to interesting electronic properties. researchgate.net

Future research in this area will likely focus on the design and synthesis of novel BCP-based ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers with unique topologies and properties. The self-assembly of BCP-containing molecules on surfaces is another promising avenue for the fabrication of ordered nanostructures and functional thin films. researchgate.netresearchgate.net

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental work is becoming increasingly crucial for the rational design and discovery of new molecules and materials based on the this compound scaffold. mdpi.comresearchgate.netnih.govmuni.cz Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, can provide valuable insights into the electronic structure, reactivity, and conformational preferences of BCP derivatives. springernature.comrhhz.net

These computational tools can be used to predict the outcomes of reactions, guide the design of new catalysts, and understand the mechanisms of complex transformations. springernature.communi.cz For example, computational studies have been instrumental in explaining the selectivity of C–H functionalization reactions on the BCP core and in predicting the stability of novel BCP-containing structures. springernature.com

In drug discovery, computational methods can be used to model the interactions of BCP-containing ligands with their biological targets, helping to rationalize observed SAR and guide the design of more potent and selective inhibitors. mdpi.com The integration of machine learning and artificial intelligence with experimental high-throughput screening can accelerate the discovery of new bioactive compounds and materials with desired properties. researchgate.netmuni.cz

The future of research on this compound will undoubtedly rely on a close feedback loop between computational prediction and experimental validation. mdpi.comresearchgate.net This integrated approach will enable a more efficient exploration of the vast chemical space of BCP derivatives and accelerate the development of new technologies based on this unique chemical entity.

Q & A

Q. What are the key synthetic strategies for 1-ethynylbicyclo[1.1.1]pentane (BCP) derivatives, and how do they address functionalization challenges?

  • Methodological Answer : BCP derivatives are synthesized via carbene insertion reactions or radical-mediated ring-opening. For example, dichlorocarbene insertion into bicyclo[1.1.0]butanes produces gem-dichloro-BCPs, which are reduced to BCPs (Scheme 18a, ). Radical-initiated ring-opening of tricyclo[1.1.1.0¹,³]pentane using triethylborane enables halogenation at bridge positions (e.g., bromomethyl-BCPs) . Photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via [1.1.1]propellane irradiation is another scalable approach . Challenges include regioselectivity control and avoiding undesired ring strain release.

Q. Why is BCP considered a bioisostere for phenyl rings or tert-butyl groups in drug design?

  • Methodological Answer : BCP’s rigid, three-dimensional structure reduces aromatic ring count, improving solubility and metabolic stability while maintaining steric bulk. For instance, replacing a para-fluorophenyl group in γ-secretase inhibitor 1 with BCP increased aqueous solubility (4.5-fold) and oral bioavailability (4× higher AUC in mice) . Structural validation via X-ray crystallography confirmed BCP’s ability to mimic phenyl ring interactions in enzyme binding pockets .

Q. How does BCP modification impact physicochemical properties like solubility and permeability?

  • Methodological Answer : BCP’s nonplanar geometry lowers lipophilicity (clogP reduction by ~1.5 units compared to phenyl) while retaining passive permeability. In LpPLA2 inhibitors, BCP substitution improved aqueous solubility (2–3×) without compromising potency, as measured by chromatographic logD and PAMPA assays . Thermodynamic solubility assays (e.g., shake-flask method) and molecular dynamics simulations quantify these effects .

Advanced Research Questions

Q. What computational methods are used to predict BCP derivative stability and reactivity?

  • Methodological Answer : High-level ab initio calculations (e.g., MP2/6-31G*) model BCP ion stability. For example, the bicyclo[1.1.1]pentyl 1-cation is more stable than tert-butyl cation due to hyperconjugative stabilization from adjacent C–C bonds . Density Functional Theory (DFT) optimizes reaction pathways for carbene insertions, identifying transition states and regioselectivity drivers .

Q. How do reaction mechanisms differ between carbene insertion and radical-mediated BCP functionalization?

  • Methodological Answer : Carbene insertion (e.g., :CF₂) into bicyclo[1.1.0]butanes proceeds via a concerted [2π+σ] cycloaddition, forming strained intermediates that rearrange to BCPs . Radical pathways involve triethylborane-initiated homolytic cleavage of tricyclo[1.1.1.0¹,³]pentane, generating bridgehead radicals that trap halides (e.g., BrCCl₃) . Mechanistic studies use radical clocks and isotopic labeling to track regioselectivity.

Q. What experimental designs resolve contradictions in BCP derivative stability data?

  • Methodological Answer : Discrepancies between computational predictions (e.g., HF/6-31G* overestimating cation stability) and experimental observations are addressed via higher-level methods (CCSD(T)) and solvent-effect modeling . Kinetic stability assays (e.g., thermal degradation at 100°C) validate computational findings empirically.

Q. How can photochemical synthesis improve scalability of BCP derivatives?

  • Methodological Answer : Flow photochemistry enables continuous synthesis of BCP halides without catalysts or additives. For example, UV irradiation of [1.1.1]propellane in halogenated solvents produces 1,3-dihalo-BCPs in >80% yield, with in-line NMR monitoring ensuring reaction completion . This method bypasses hazardous intermediates (e.g., diazo compounds) common in thermal routes .

Q. What structural characterization techniques validate BCP bioisosteric replacements in drug candidates?

  • Methodological Answer : X-ray crystallography confirms BCP’s spatial mimicry of phenyl rings in target binding sites (e.g., γ-secretase ). Comparative NMR (¹³C/¹H) and IR spectroscopy (C≡C stretch at ~2100 cm⁻¹) distinguish ethynyl-BCPs from alkyne-containing analogs . Cryo-EM resolves dynamic interactions in membrane-bound targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.